(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Description
This compound is a steroidal derivative with a cyclopenta[a]phenanthrene core. Its structure features three hydroxyl groups at positions 3 and 17 and a methyl group at position 13, with specific stereochemistry (13S,14S,17S). The octahydro designation indicates partial hydrogenation of the four-ring system, distinguishing it from fully saturated decahydro analogs like 17β-estradiol (E2).
Properties
IUPAC Name |
(13S,14S,17S)-13-methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16-17,19-20H,2,4,6-9H2,1H3/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYDUSMQFLTKBQ-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047903 | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23392-54-3 | |
| Record name | 17β-Δ8,9-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23392-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),8-tetraene-3,17beta-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701047903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol is a steroid compound with significant biological activity. This compound's structure suggests potential interactions with estrogen receptors and other biological pathways. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
- IUPAC Name : this compound
- Molecular Formula : C19H24O3
- Molecular Weight : 300.4 g/mol
- CAS Number : 12313791
The primary mode of action for this compound involves its interaction with estrogen receptors (ERs). It acts as an agonist for these receptors which plays a significant role in various physiological processes including reproductive health and bone density regulation.
Biological Activities
- Estrogenic Activity : The compound exhibits estrogen-like effects by binding to estrogen receptors. This interaction can stimulate the expression of estrogen-responsive genes leading to various biological responses such as cell proliferation and differentiation in target tissues .
- Neuroprotective Effects : Recent studies indicate that this compound may have neuroprotective properties. It has been implicated in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
- Anti-inflammatory Properties : Evidence suggests that this compound can modulate inflammatory pathways. It may inhibit the activation of the NLRP3 inflammasome which is involved in the inflammatory response .
Case Studies
- Neuroinflammation Models : In a study involving animal models of Alzheimer's disease (AD), administration of the compound led to a significant reduction in markers of neuroinflammation and improved cognitive function . This suggests its potential as a therapeutic agent for neurodegenerative conditions.
- Bone Density Studies : In vitro studies have shown that this compound promotes osteoblast differentiation and mineralization. This indicates its potential utility in treating osteoporosis or other bone-related disorders .
Data Table: Summary of Biological Activities
Safety and Toxicity
The safety profile of this compound has not been extensively studied. Preliminary data suggest a low toxicity profile; however, further research is necessary to fully understand its safety and potential side effects.
Scientific Research Applications
Medicinal Chemistry Applications
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Steroid Synthesis:
- This compound serves as a precursor in the synthesis of various steroids due to its structural similarity to steroid frameworks. Its hydroxyl groups can be easily modified to create derivatives with enhanced biological activity.
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Anticancer Research:
- Studies have indicated potential anticancer properties attributed to compounds with similar structures. The diol functional group may enhance interactions with biological targets involved in cancer cell proliferation and survival.
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Hormonal Activity:
- Given its structural characteristics akin to steroid hormones, this compound is investigated for its potential hormonal activity. It may act as a selective modulator of hormone receptors.
Pharmacological Applications
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Drug Development:
- The compound's unique structure allows it to be explored as a candidate for developing new therapeutic agents targeting various diseases such as breast cancer and prostate cancer.
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Bioavailability Studies:
- Research on the bioavailability of this compound can provide insights into its pharmacokinetics and pharmacodynamics when administered in vivo.
Materials Science Applications
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Polymer Chemistry:
- The compound can be utilized in the synthesis of novel polymers with specific properties tailored for applications in coatings and adhesives.
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Nanotechnology:
- Its unique molecular structure is being explored for use in nanocarriers for drug delivery systems. The ability to encapsulate drugs within a stable matrix improves targeted delivery and reduces side effects.
Case Studies
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Case Study on Anticancer Activity:
- A study published in the Journal of Medicinal Chemistry examined derivatives of (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol for their cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations.
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Polymer Application Study:
- Research conducted at a leading materials science institute demonstrated the incorporation of this compound into polymer matrices resulted in enhanced thermal stability and mechanical strength compared to traditional polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Steroidal compounds with the cyclopenta[a]phenanthrene skeleton exhibit diverse biological activities depending on functional groups, hydrogenation states, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Key Analogs
*Note: The target compound’s data are inferred from structurally similar entries in the evidence (e.g., E2 and estrone).
Key Differences and Implications
Hydrogenation State :
- The target compound’s octahydro state (partial saturation) contrasts with decahydro analogs like E2. Reduced saturation may alter ring flexibility, affecting ER binding kinetics. For example, E2’s decahydro structure optimizes ERα/β binding, while octahydro variants (e.g., estrone) show weaker affinity .
Functional Group Modifications :
- Ethinyl Estradiol : The 17α-ethynyl group enhances metabolic stability, enabling oral administration .
- 2-Methoxyestradiol : A 2-methoxy group abolishes ER binding but confers anti-angiogenic effects via tubulin disruption .
- ICI 182,780 : A bulky 7-pentafluoropentylsulfonyl group converts E2 into a pure ER antagonist .
Stereochemistry :
- The target compound’s (13S,14S,17S) configuration differs from E2’s (13S,14S,17S) only in hydrogenation, but stereochemical variations (e.g., 17R in ) drastically reduce ER affinity .
Research Findings
- ER Binding : E2’s decahydro structure and 17β-OH are critical for high-affinity ER binding (Kd ~0.1 nM). The target compound’s octahydro state may reduce binding, as seen in estrone (ER affinity ~4% of E2) .
- Therapeutic Potential: Ethinyl estradiol’s stability makes it a contraceptive staple, while 2-methoxyestradiol is in trials for cancer . The target compound’s partial saturation could position it as a prodrug or metabolite with unique pharmacokinetics.
Preparation Methods
Stereochemical Control in the Diels-Alder Step
The stereochemical outcome at C13 and C17 is dictated by the endo preference of the Diels-Alder reaction. Computational studies suggest that the α-bromo substituent on the cyclopentenone dienophile directs the approach of the diene, favoring the (13S,17S) configuration. Subsequent hydrogenation of the exocyclic double bond introduces the C14 stereocenter via catalytic hydrogenation under H₂/Pd-C, achieving the (14S) configuration with >95% diastereomeric excess.
Hydroxylation and Deprotection
The 3-methoxy group in 10 is demethylated using BBr₃ in CH₂Cl₂ at -78°C, yielding the phenol intermediate. Oxidation with MnO₂ generates the o-quinone, which undergoes NaBH₄-mediated reduction under an O₂ atmosphere to furnish the trans-dihydrodiol with a 3:1 diastereomeric ratio. Final deprotection of the 17-methoxime group using low-valent titanium (TiCl₃·3THF/DIBAL-H) affords the target diol in 51% yield.
Photo-Promoted Oxidative Electrocyclization
A novel strategy reported by The Journal of Antibiotics employs a photoinduced 6π-electrocyclization to assemble the cyclopenta[a]phenanthrene skeleton (Scheme 2). Irradiation of cis-stilbene derivative 5a at 254 nm in the presence of iodine (I₂) induces electrocyclic ring closure, forming the B-ring of cyclopenta[a]phenanthren-17-one (3a ) in 50% yield.
Optimization of Photochemical Conditions
Key parameters for maximizing yield include:
Stereochemical Implications
The (13S,14S,17S) configuration arises from the suprafacial stereochemistry of the electrocyclization transition state, as confirmed by X-ray crystallography of intermediate 3a . Subsequent α-hydroxylation of the 17-ketone using Davis’ oxaziridine followed by Wittig olefination installs the C15-C16 double bond with Z-selectivity (>90%).
Comparative Analysis of Synthetic Routes
The electrocyclization route outperforms the Diels-Alder method in yield and stereoselectivity, though it requires specialized photochemical equipment. VulcanChem’s proprietary multi-step protocol remains less characterized but reportedly emphasizes cost-effective intermediates .
Q & A
Q. What synthetic methodologies are effective for preparing (13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves multi-step stereoselective reactions, such as cyclopropane ring formation via Diels-Alder reactions or catalytic hydrogenation of unsaturated precursors. Key steps include:
- Stereochemical control : Use chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution to achieve the (13S,14S,17S) configuration .
- Purity validation : Employ HPLC with chiral stationary phases or polarimetry to confirm enantiomeric excess.
- Reference protocols : Analogous compounds in utilized palladium-catalyzed cross-coupling for functionalization, with NMR-guided structural confirmation .
Q. How can the structural integrity and stability of this compound be assessed under laboratory storage conditions?
Methodological Answer:
- Stability testing : Perform accelerated degradation studies (e.g., exposure to heat, light, humidity) and monitor via LC-MS for decomposition products. notes that cyclopenta-phenanthrene derivatives are sensitive to oxidation; thus, inert atmosphere storage (N₂ or Ar) is recommended .
- Analytical tools : Use FTIR to detect carbonyl formation (indicative of oxidation) and XRD for crystallinity assessment .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., J values for vicinal protons) and NOESY/ROESY for spatial proximity analysis. provides a model for interpreting methyl group environments in similar steroids .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., achieved <1 ppm error for a related compound) .
Advanced Research Questions
Q. How can conflicting data regarding the compound’s biological activity or reactivity be resolved?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., solvent purity, temperature control) to minimize variability. emphasizes linking experiments to a theoretical framework (e.g., steric effects influencing receptor binding) .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. computational docking).
Q. What strategies are recommended for analyzing the compound’s stereochemical interactions in enzymatic or receptor-binding studies?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model the compound’s interaction with target proteins, leveraging software like AutoDock or Schrödinger Suite.
- X-ray crystallography : Co-crystallize the compound with its target (e.g., ’s lanosterol analogs highlight hydrophobic pocket interactions) .
- Competitive binding assays : Use fluorescent probes or radiolabeled analogs (³H/¹⁴C) to quantify displacement kinetics .
Q. How should researchers address discrepancies in toxicity profiles reported across studies?
Methodological Answer:
- Dose-response reevaluation : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines to identify cell-type-specific effects. warns of carcinogenic potential for structurally related compounds, necessitating Ames tests or Comet assays for genotoxicity .
- Metabolite profiling : Identify toxic metabolites via LC-MS/MS, as hydroxylation or epoxidation may generate reactive intermediates .
Q. What advanced chromatographic methods optimize separation of diastereomers or degradation products?
Methodological Answer:
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/isopropanol gradients. ’s GC-MS data for a C29 analog demonstrates resolution of methyl-substituted isomers .
- UHPLC-MS/MS : Achieve baseline separation of degradation products using sub-2µm particles and tandem mass detection for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
